molecular formula C8H6N2O3 B1525228 6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1190315-92-4

6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No. B1525228
M. Wt: 178.14 g/mol
InChI Key: NMZPHXPUUQUBSH-UHFFFAOYSA-N
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Description

“6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources retrieved.



Synthesis Analysis

The synthesis of pyrrolopyridine derivatives has been reported in various studies23. However, specific synthesis methods for “6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” were not found in the sources retrieved.



Molecular Structure Analysis

The molecular structure of “6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” is not explicitly mentioned in the sources retrieved. However, similar compounds like “1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid” and “1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid” have been mentioned45.



Chemical Reactions Analysis

Specific chemical reactions involving “6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” were not found in the sources retrieved.



Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” are not explicitly mentioned in the sources retrieved.


Scientific Research Applications

Metal-Organic Frameworks (MOFs) and Hydrogen Bonding:

  • The study by Ghosh and Bharadwaj (2005) detailed a unique metal-organic framework exhibiting polycatenane-like structures facilitated by hydrogen bonding. The framework hosts discrete acyclic water clusters, signifying the intricate molecular architecture possible within such systems (Ghosh & Bharadwaj, 2005).

Coordination Polymer Applications

3D Metal-Organic Frameworks with Complex Water Clusters:

  • A research by Ghosh and Bharadwaj (2003) showcased a 3D metal-organic framework structured by Ce(III) or Pr(III) with pyridine-2,6-dicarboxylic acid. The framework includes intricate hydrogen bonding networks and distinct water clusters, underscoring the complex interactions within these systems (Ghosh & Bharadwaj, 2003).

Synthetic Chemistry Applications

Synthesis of Zwitterionic Compounds:

  • Dega-Szafran and Przybylak (1997) synthesized a series of zwitterionic ω-(1-pyrrolidine)alkanocarboxylic acids, offering insights into the interactions and configurations of these compounds, crucial for understanding their chemical behavior and potential applications (Dega-Szafran & Przybylak, 1997).

Synthesis of Pyrrolopyridinones:

  • Goto et al. (1991) focused on synthesizing 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, presenting a methodological breakthrough in synthetic chemistry that could pave the way for the creation of novel compounds with potential applications (Goto et al., 1991).

Molecular Structure Analysis Applications

Inorganic Frameworks and Lanthanide Complexes:

  • Qin et al. (2005) synthesized a series of three-dimensional lanthanide coordination polymers, revealing unique structural topologies and luminescent properties. This study contributes to the understanding of the design principles for coordination polymers and their potential applications in materials science (Qin et al., 2005).

Crystal Structure of Triorganotin(IV) Pyridinecarboxylate:

  • Ma et al. (2009) explored the self-assembly syntheses and crystal structures of triorganotin(IV) pyridinecarboxylate, shedding light on the structural diversity and stability of these complexes. The detailed structural analysis contributes to the broader understanding of organometallic frameworks (Ma et al., 2009).

Safety And Hazards

Specific safety and hazard information for “6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” was not found in the sources retrieved. However, safety information for a similar compound, “1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid”, mentions hazard statements H302-H315-H319-H3354.


Future Directions

Specific future directions for “6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” were not found in the sources retrieved.


Please note that this analysis is based on the information available and retrieved. For a more comprehensive and detailed analysis, further research and resources may be required.


properties

IUPAC Name

6-oxo-1,5-dihydropyrrolo[3,2-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7-1-6-4(2-10-7)5(3-9-6)8(12)13/h1-3,9H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZPHXPUUQUBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC1=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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